2,2,3-Trimethylcyclopent-3-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylcyclopent-3-enecarboxylic acid is a chemical compound with the molecular formula C9H14O2. It is a derivative of cyclopentene, characterized by the presence of three methyl groups and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,3-trimethyl-1,3-butadiene with carbon dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the cyclopentene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylcyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2,2,3-Trimethylcyclopent-3-enecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and reactivity, modulating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylcyclopent-3-enecarboxylic acid: Unique due to its specific arrangement of methyl groups and the presence of a carboxylic acid group.
2,2,3-Trimethylcyclopentane: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
Cyclopent-3-enecarboxylic acid: Lacks the methyl groups, leading to differences in steric and electronic effects .
Uniqueness
This compound is unique due to its combination of three methyl groups and a carboxylic acid group on a cyclopentene ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
6709-22-4 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2,3-trimethylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-7(8(10)11)9(6,2)3/h4,7H,5H2,1-3H3,(H,10,11) |
InChI Key |
ZRVJUIDXQSYDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.